2-Methyl-5-oxopentan-2-yl acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-oxopentan-2-yl acetate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3
. The Canonical SMILES representation is CC(=O)OC(C)(C)CCC=O
. Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-Methyl-5-oxopentan-2-yl acetate .Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-5-oxopentan-2-yl acetate is 158.19 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 149 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .Scientific Research Applications
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Pharmaceutical Chemistry
- A novel compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, was synthesized in a good yield by oxidation of 1-O-acetyl-xanthorrizol using potassium permanganate in acidic condition .
- The structure was elucidated by Fourier Transform Infrared (FTIR), 1 H-Nuclear Magnetic Resonance (NMR) and 13 C-NMR, two-dimensional (2D)-HSQC, Distortionless Enhancement by Polarization Transfer (DEPT), 2D-Heteronuclear Multiple Bond Correlation (HMBC), and High-Resolution Mass Spectra (HRMS) spectral data .
- This compound is a derivative of xanthorrizol, a major component extracted from Curcuma xanthorrhiza Roxb (Java turmeric) rhizomes, which has been established to have a variety of biological activities such as anticancer, anti-inflammatory, anticandidal, anti-hyperglycaemic, antibacterial, antioxidant, and anti-hypertensive .
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Medicinal Chemistry
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Chemical Synthesis
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Drug Delivery Systems
- In the field of medicinal chemistry, similar compounds have been used in the development of drug delivery systems . For instance, contact lenses have been developed for ocular drug delivery using soft materials produced from polymers of acrylate monomers . These lenses can provide sustained drug release under both in vivo and in vitro conditions upon pH change in tear fluid .
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Chemical Industry
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Potential Use in Drug Development
Safety And Hazards
properties
IUPAC Name |
(2-methyl-5-oxopentan-2-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(10)11-8(2,3)5-4-6-9/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZQYSFWDNPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695354 |
Source
|
Record name | 2-Methyl-5-oxopentan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-oxopentan-2-yl acetate | |
CAS RN |
110086-93-6 |
Source
|
Record name | 2-Methyl-5-oxopentan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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